3-Cyano-4'-methoxybenzophenone
Overview
Description
3-Cyano-4’-methoxybenzophenone, also known as 3-(4-methoxybenzoyl)benzonitrile, is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . It is a derivative of benzophenone, characterized by the presence of a cyano group at the third position and a methoxy group at the fourth position of the benzophenone structure. This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-4’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions.
Friedel-Crafts Acylation: This method involves the reaction of 4-methoxybenzoyl chloride with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This method involves the coupling of 4-methoxyphenylboronic acid with 3-cyanobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 3-Cyano-4’-methoxybenzophenone typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 3-Cyano-4’-hydroxybenzophenone.
Reduction: 3-Amino-4’-methoxybenzophenone.
Substitution: 3-Cyano-4’-substituted benzophenone.
Scientific Research Applications
3-Cyano-4’-methoxybenzophenone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyano-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .
Comparison with Similar Compounds
3-Cyano-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
4-Methoxybenzophenone: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyano-4’-hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
3-Amino-4’-methoxybenzophenone:
Properties
IUPAC Name |
3-(4-methoxybenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXKDRORMHULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484794 | |
Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60694-67-9 | |
Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.